molecular formula C18H22N2O2 B1318074 N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide CAS No. 954261-04-2

N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide

Cat. No. B1318074
CAS RN: 954261-04-2
M. Wt: 298.4 g/mol
InChI Key: LAQGVHCUQOJQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide, commonly referred to as N-Methyl-2-Phenoxypropanamide (NM2P), is an important research chemical. It is a derivative of phenoxypropanamide and is used in a variety of scientific research applications. NM2P has a wide range of biochemical and physiological effects, making it a valuable tool for laboratory experiments.

Scientific Research Applications

N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide is a versatile research chemical that has a wide range of applications. It is used in the study of enzyme-catalyzed reactions, protein-ligand interactions, and receptor-ligand interactions. It is also used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system. N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide is also used in the study of drug metabolism and drug absorption.

Mechanism of Action

N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide is a reversible inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide binds to the active site of AChE and inhibits its activity. This inhibition of AChE leads to an increase in acetylcholine levels, which can have a wide range of effects on the body.
Biochemical and Physiological Effects
N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide has a wide range of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to increased alertness, improved memory, and improved cognitive performance. N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide has also been shown to have anti-inflammatory and antioxidant effects. In addition, N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide has been shown to have anticonvulsant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide has a number of advantages for laboratory experiments. It is a stable compound, with a long shelf life, and it is relatively easy to synthesize. In addition, N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide has a wide range of biological effects, making it a valuable tool for research. However, N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide also has some limitations. It is a relatively expensive compound, and its effects on the body can vary from person to person.

Future Directions

N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide has a wide range of potential applications in scientific research. Future research should focus on understanding the mechanism of action of N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide, and on exploring its potential therapeutic applications. Possible future directions include the use of N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases. In addition, N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide could be used to treat epilepsy, depression, anxiety, and other neurological disorders. Finally, N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide could be used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system.

Synthesis Methods

N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide can be synthesized from the reaction of 2,5-dimethylphenoxypropanamide and 3-amino-2-methylphenol. The reaction is carried out in a two-step process. The first step involves the reaction of 2,5-dimethylphenoxypropanamide with 3-amino-2-methylphenol in an aqueous solution. This reaction produces an intermediate product that is then reacted with an acid catalyst to form N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide.

properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-11-8-9-12(2)17(10-11)22-14(4)18(21)20-16-7-5-6-15(19)13(16)3/h5-10,14H,19H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQGVHCUQOJQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=CC(=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide

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